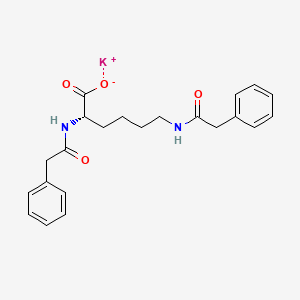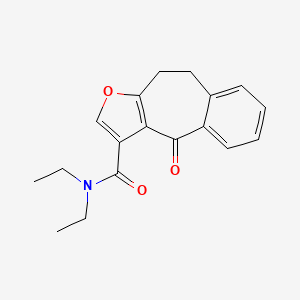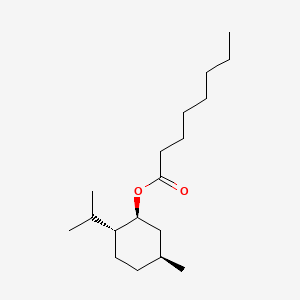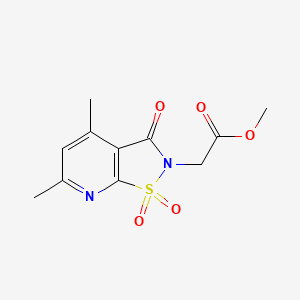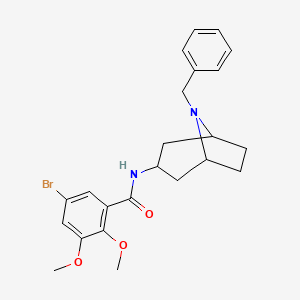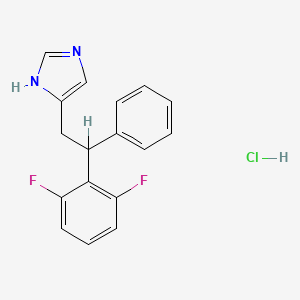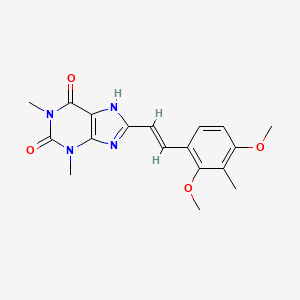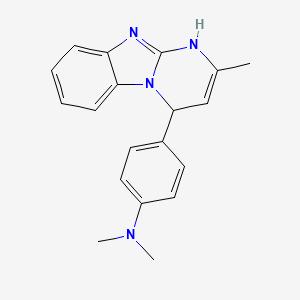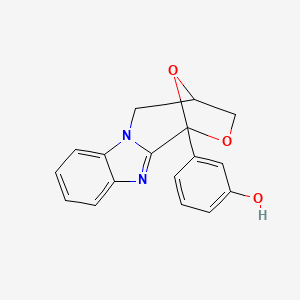
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide is a chemical compound with a complex structure that includes a pyrrolidine ring, diphenyl groups, and an ethoxy group
Méthodes De Préparation
The synthesis of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide typically involves multiple steps. The synthetic route often starts with the preparation of the core structure, followed by the introduction of the pyrrolidine ring and the ethoxy group. The reaction conditions usually require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Analyse Des Réactions Chimiques
2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications In chemistry, it is used as a reagent in organic synthesis and as a reference compound in analytical studies In biology, it may be used to study the effects of specific chemical modifications on biological systemsAdditionally, it may be used in industrial processes where its unique chemical properties are advantageous .
Mécanisme D'action
The mechanism of action of 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 2-Propanone, 1,1-diphenyl-1-ethoxy-3-(1-pyrrolidinyl)-, hydrobromide stands out due to its unique combination of structural features. Similar compounds may include other derivatives of 2-propanone with different substituents or modifications. The presence of the pyrrolidine ring and the ethoxy group in this compound may confer distinct chemical and biological properties that differentiate it from other related compounds .
Propriétés
Numéro CAS |
85603-38-9 |
|---|---|
Formule moléculaire |
C21H26BrNO2 |
Poids moléculaire |
404.3 g/mol |
Nom IUPAC |
1-ethoxy-1,1-diphenyl-3-pyrrolidin-1-ylpropan-2-one;hydrobromide |
InChI |
InChI=1S/C21H25NO2.BrH/c1-2-24-21(18-11-5-3-6-12-18,19-13-7-4-8-14-19)20(23)17-22-15-9-10-16-22;/h3-8,11-14H,2,9-10,15-17H2,1H3;1H |
Clé InChI |
XFMFTNYLXJYKEX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)CN3CCCC3.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


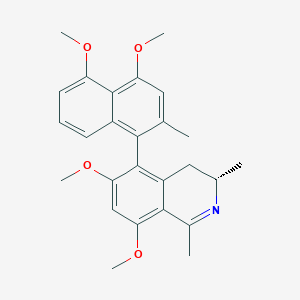
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)
